Deoxy-bigchap

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Solubilization

Scientific Field: Biochemistry and Cell Biology

Application Summary: Deoxy-bigCHAP is commonly used for membrane solubilization . It is a non-ionic detergent that solubilizes cell membranes .

Methods of Application: The detergent is applied directly to the cell membrane for solubilization. It is easily removed by dialysis and its absorption at UV region is very low .

Results or Outcomes: The use of Deoxy-bigCHAP results in the successful solubilization of cell membranes, which is crucial for various biochemical and cell biology experiments .

Proteomic Analysis

Scientific Field: Proteomics

Application Summary: Deoxy-bigCHAP is used in proteomic analysis . It aids in the extraction and analysis of proteins from cells .

Methods of Application: In proteomic analysis, Deoxy-bigCHAP is used to solubilize proteins from the cell membrane. Its low UV absorbance makes it suitable for protein determination .

Results or Outcomes: The use of Deoxy-bigCHAP in proteomic analysis facilitates the extraction and analysis of proteins, contributing to the understanding of protein function and interaction .

Extraction of Opioid Receptors

Scientific Field: Neurobiology

Application Summary: Deoxy-bigCHAP has been used for the extraction of opioid receptors from neuroblastoma or hybrid cells of glioma .

Results or Outcomes: The use of Deoxy-bigCHAP allows for the extraction of opioid receptors, which are important targets for pain management and addiction treatment .

Anion Exchange Chromatography

Scientific Field: Biochemistry

Application Summary: Deoxy-bigCHAP is used in anion exchange chromatography .

Methods of Application: Deoxy-bigCHAP is used as a detergent in the chromatography process. Its specific application methods may vary depending on the experimental setup .

Results or Outcomes: The use of Deoxy-bigCHAP in anion exchange chromatography helps in the separation and purification of proteins, nucleic acids, and other biomolecules .

Extraction of Adenylate Cyclase

Scientific Field: Cell Biology

Application Summary: Deoxy-bigCHAP has been used for the extraction of adenylate cyclase , an important enzyme involved in cellular signaling.

Results or Outcomes: The use of Deoxy-bigCHAP allows for the extraction of adenylate cyclase, contributing to the understanding of cellular signaling pathways .

Extraction of Acetyltransferase

Scientific Field: Molecular Biology

Application Summary: Deoxy-bigCHAP has been used for the extraction of acetyltransferase , an enzyme that transfers acetyl groups from one molecule to another.

Results or Outcomes: The use of Deoxy-bigCHAP allows for the extraction of acetyltransferase, contributing to the understanding of protein modification and gene regulation .

Anion Exchange Chromatography on DEAE-cellulose

Application Summary: Deoxy-bigCHAP is used in anion exchange chromatography on DEAE-cellulose .

Results or Outcomes: The use of Deoxy-bigCHAP in anion exchange chromatography on DEAE-cellulose helps in the separation and purification of proteins, nucleic acids, and other biomolecules .

Laboratory Surfactants and Wetting Agents

Scientific Field: Laboratory Research

Application Summary: Deoxy-bigCHAP is used as a surfactant and wetting agent in laboratory settings . It helps to reduce the surface tension of liquids, allowing them to spread more easily .

Methods of Application: Deoxy-bigCHAP is added to the liquid in the laboratory to reduce its surface tension. The specific concentration and method of application may vary depending on the experimental setup .

Results or Outcomes: The use of Deoxy-bigCHAP as a surfactant and wetting agent improves the performance of liquids in laboratory experiments .

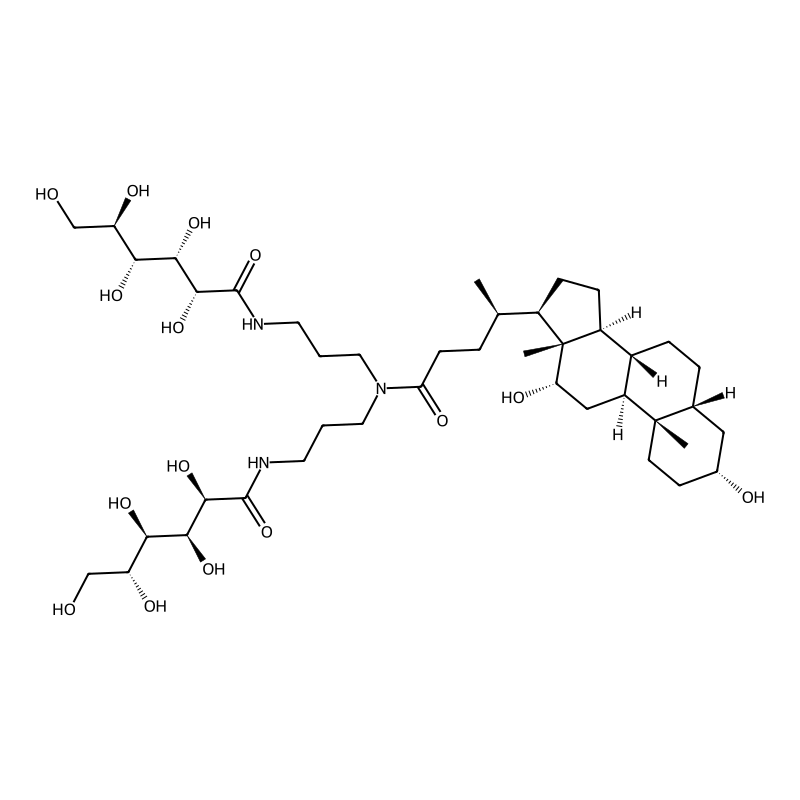

Deoxy-bigchap, also known as N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide, is a synthetic compound characterized by its molecular formula and a molecular weight of 862.06 g/mol. It is classified as a nonionic detergent, similar in function to other detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate). Deoxy-bigchap is notable for its reduced electrostatic interactions, making it particularly useful in biochemical applications where interference with ionic interactions needs to be minimized .

Deoxy-BigCHAP disrupts the lipid bilayer structure of cell membranes by inserting its hydrophobic tail into the membrane while the hydrophilic head group remains in the aqueous environment. This creates mixed micelles that encapsulate membrane proteins, allowing their extraction and further analysis [].

Deoxy-BigCHAP's mild detergent properties help maintain the native structure and function of membrane proteins, making it a valuable tool for studying their biochemistry and interactions with other molecules.

- Deoxy-BigCHAP may cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.

- Deoxy-BigCHAP is not flammable but should still be stored according to safety guidelines for laboratory chemicals.

The biological activity of deoxy-bigchap is primarily linked to its role as a detergent in membrane protein studies. It is used to solubilize membrane proteins without denaturing them, thus preserving their functional state for further analysis. Studies have shown that deoxy-bigchap maintains the activity of certain enzymes and receptors during purification processes, making it an essential tool in biochemical research .

Deoxy-bigchap can be synthesized through a multi-step process involving the reaction of deoxycholic acid with D-gluconamide derivatives. The synthesis typically includes the following steps:

- Formation of the Amide Bond: Deoxycholic acid is reacted with D-gluconamide in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

- Purification: The crude product is purified using techniques such as column chromatography to isolate deoxy-bigchap from unreacted starting materials and by-products.

- Characterization: The final product is characterized using techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm its structure and purity .

Unique Features- Reduced Electrostatic Interactions: Deoxy-bigchap exhibits significantly lower electrostatic interactions compared to CHAPS and CHAPSO, making it more suitable for delicate biochemical applications where ionic strength must be controlled.

- Enhanced Solubilization: It tends to solubilize proteins more effectively without compromising their activity, which is critical for functional assays.

Interaction studies involving deoxy-bigchap focus on its ability to interact with proteins and lipids. These studies often employ techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy to assess binding affinities and interaction kinetics. Deoxy-bigchap's unique properties allow it to minimize non-specific interactions while promoting specific binding events, making it valuable for studying protein-ligand interactions .

Membrane solubilization by detergents like Deoxy-Bigchap relies on their amphiphilic structure, which enables the disruption of lipid bilayers. The detergent’s hydrophobic steroidal backbone interacts with membrane lipids, while its hydrophilic gluconamidopropyl groups face aqueous environments. This dual affinity allows Deoxy-Bigchap to partition into membranes, disassemble lipid-protein complexes, and form mixed micelles [2] [4].

Critical Micelle Concentration and Aggregation Dynamics

The CMC of Deoxy-Bigchap (1.1–1.4 mM) determines the concentration threshold above which micelles spontaneously form. Below the CMC, monomeric detergent molecules predominate, while above it, micellar aggregates stabilize hydrophobic regions of membrane proteins. The aggregation number (8–16 monomers per micelle) reflects the balance between hydrophobic interactions and steric repulsion from hydrophilic headgroups [1] [3].

Table 1: Comparative CMC Values of Common Detergents

| Detergent | CMC (mM) | Aggregation Number |

|---|---|---|

| Deoxy-Bigchap | 1.1–1.4 | 8–16 |

| CHAPS | 6–10 | 10 |

| n-Octyl-β-glucoside | 20–25 | 27 |

| Triton X-100 | 0.2 | 150 |

Data from [3] [4] highlight Deoxy-Bigchap’s intermediate CMC, enabling efficient solubilization with lower concentrations than many ionic detergents.

Molecular Mechanisms of Protein-Detergent Interactions

Deoxy-Bigchap’s non-ionic nature minimizes electrostatic interference with protein function, making it ideal for anion-exchange chromatography [1]. Its gluconamide groups form hydrogen bonds with polar residues on extramembranous protein domains, while the steroidal core embeds into hydrophobic transmembrane regions. This dual binding stabilizes proteins in their native conformations without denaturation [4] [6].

Selectivity in Membrane Protein Extraction

The detergent preferentially extracts proteins with high hydrophobic surface areas, such as G-protein-coupled receptors (GPCRs). Its moderate micellar size (8,800 Da) prevents steric hindrance during protein-detergent complex formation, ensuring access to tightly packed transmembrane helices [3] [5].

Thermodynamics of Micelle Formation with Deoxy-Bigchap

The Gibbs free energy of micellization (ΔGmic) quantifies the spontaneity of micelle formation. For Deoxy-Bigchap, ΔGmic is calculated using:

$$

\Delta G_{\text{mic}} = R T \ln(\text{CMC})

$$

Where $$ R = 8.314 \, \text{J/mol·K} $$, $$ T = 298.15 \, \text{K} $$, and CMC is in molar units. Substituting experimental CMC values:

Table 2: Thermodynamic Parameters for Deoxy-Bigchap Micelles

| CMC (mM) | ΔG_mic (kJ/mol) |

|---|---|

| 1.1 | −16.89 |

| 1.4 | −16.29 |

Calculations from demonstrate favorable micellization, with ΔG_mic values comparable to CHAPSO (−17.1 kJ/mol) but more negative than Triton X-100 (−12.5 kJ/mol) [3].

Theoretical Models of Membrane Disruption

Lipid Bilayer Perturbation

Deoxy-Bigchap follows a three-stage model of membrane disruption:

- Monomer insertion: Detergent monomers intercalate into the lipid bilayer, increasing membrane fluidity.

- Pore formation: At sub-CMC concentrations, transient pores allow lipid flip-flop and small solute leakage.

- Micellar dissolution: Supra-CMC concentrations fragment the bilayer into protein-loaded mixed micelles [5] [6].

Protein Solubilization Kinetics

The rate of protein extraction depends on detergent-lipid ratio (D:L). At D:L > 1:1, Deoxy-Bigchap achieves complete solubilization within minutes, whereas lower ratios yield slower, incomplete extraction. Molecular dynamics simulations suggest its rigid steroidal core reduces lateral diffusion in bilayers, prolonging contact time with target proteins [4] [6].

Deoxy-bigchap represents a highly effective non-ionic detergent for membrane protein solubilization applications [1] [2]. The compound demonstrates superior extraction capabilities compared to traditional detergents, with its unique molecular structure facilitating optimal protein-detergent complex formation [3] [4]. Standard solubilization protocols typically employ deoxy-bigchap at concentrations ranging from 0.2% to 1.0% (weight/volume), depending on the specific membrane protein system under investigation [5] [6].

The most successful membrane protein solubilization protocols utilize deoxy-bigchap in a stepwise extraction approach. Initial protein extraction is typically performed using 0.2% deoxy-bigchap in appropriate buffer systems, which has been demonstrated to achieve the highest extraction activity for challenging membrane-bound enzymes such as polyester polyurethane esterase [5]. For more complex protein systems requiring enhanced solubilization, concentrations can be increased to 1.0% without significant protein denaturation [6].

Critical protocol parameters include incubation conditions and extraction duration. Optimal solubilization is achieved through gentle agitation at 4°C for 30-40 minutes, followed by centrifugation to remove insoluble debris [5] [7]. The non-ionic nature of deoxy-bigchap eliminates electrostatic interactions that can interfere with subsequent purification steps, making it particularly suitable for ion exchange chromatography applications [8] [9].

Table 2: Membrane Protein Solubilization Efficiency Studies

| Protein System | Optimal Concentration (%) | Extraction Efficiency | Reference |

|---|---|---|---|

| Polyester Polyurethane Esterase | 0.2 | Highest among tested detergents | [5] |

| Cadherin-11 (Cad11) | Effective | Complete solubilization | [10] [11] |

| Opioid Receptors | Effective | High efficiency | [4] [12] |

| Adenylate Cyclase | Effective | High efficiency | [4] [12] |

| HRD1-SEL1L-DERL2 Complex | 1.0 | Effective complex isolation | [6] |

| Proteasome-Associated Proteins | 3.0 (initial), 0.7 (wash) | Effective precipitation | [7] |

| General Membrane Proteins | 0.2-1.0 | Superior to traditional detergents | [1] [4] |

Concentration-Dependent Extraction Efficiency

The extraction efficiency of deoxy-bigchap exhibits a distinct concentration-dependent relationship that directly correlates with protein solubilization effectiveness and structural integrity maintenance [5] [6]. The critical micelle concentration of deoxy-bigchap ranges from 1.1 to 1.4 millimolar, which serves as a fundamental parameter for optimizing extraction protocols [1] [3] [13].

At concentrations between 0.1% and 0.2%, deoxy-bigchap provides moderate extraction efficiency while maintaining maximal protein stability, making these concentrations suitable for gentle extraction procedures involving delicate membrane proteins [5] [6]. The optimal extraction range occurs between 0.2% and 0.5%, where high extraction efficiency is achieved without compromising protein structural integrity [5] [4].

Maximum extraction efficiency is observed at concentrations between 0.5% and 1.0%, representing the optimal balance between solubilization effectiveness and protein stability preservation [6] [7]. This concentration range is particularly effective for comprehensive membrane protein solubilization protocols requiring complete extraction while maintaining native protein conformations.

Higher concentrations between 1.0% and 2.0% achieve maximal extraction efficiency but may result in decreased protein stability for sensitive membrane proteins [6] [7]. Concentrations exceeding 2.0% can lead to excessive detergent interaction and potential protein denaturation, limiting their application to specific harsh extraction conditions [7].

Table 3: Concentration-Dependent Extraction Parameters

| Concentration Range (%) | Extraction Efficiency | Protein Stability | Applications | Reference |

|---|---|---|---|---|

| 0.1-0.2 | Moderate | High | Gentle extraction | [5] [6] |

| 0.2-0.5 | High | High | Standard protocols | [5] [4] |

| 0.5-1.0 | Optimal | Optimal | Comprehensive solubilization | [6] [7] |

| 1.0-2.0 | Maximal | Good | Complex protein systems | [6] [7] |

| 2.0-3.0 | Excessive but effective | Decreased | Harsh extraction conditions | [7] |

| > 3.0 | Potential protein denaturation | Significantly decreased | Not recommended | [1] [14] |

Buffer Optimization Strategies for Protein Stability

Buffer system selection and optimization represent critical factors in maximizing protein stability during deoxy-bigchap-mediated solubilization procedures [6] [15]. The non-ionic nature of deoxy-bigchap provides excellent compatibility with various buffer systems, allowing for flexible protocol design based on specific protein requirements [1] [16].

Phosphate buffer systems at pH 7.0 with ionic strengths between 20-50 millimolar demonstrate excellent compatibility with deoxy-bigchap and maintain high protein stability throughout extraction procedures [5] [6]. These buffer conditions are particularly effective for general protein work and standard membrane protein solubilization protocols.

HEPES buffer systems at pH 7.4 provide optimal conditions for membrane protein studies, with the buffer's physiological pH range and excellent temperature stability enhancing protein structural integrity during solubilization [6] [15]. The combination of HEPES buffer with deoxy-bigchap has been successfully employed in complex protein isolation procedures, including multi-protein complex purification [6].

Potassium phosphate buffer systems at pH 7.0 with low ionic strength (20 millimolar) offer excellent conditions for enzyme extraction protocols, particularly for membrane-bound enzymes requiring gentle solubilization conditions [5]. The low ionic strength minimizes electrostatic interactions while maintaining optimal protein stability.

Tris-HCl buffer systems, while compatible with deoxy-bigchap, may show moderate protein stability compared to phosphate-based systems, but remain suitable for ion exchange chromatography applications where the non-ionic nature of deoxy-bigchap prevents interference with charged column matrices [6] [17].

Table 4: Buffer System Optimization for Protein Stability

| Buffer System | Ionic Strength (mM) | Deoxy-bigchap Compatibility | Protein Stability | Applications | Reference |

|---|---|---|---|---|---|

| Phosphate Buffer (pH 7.0) | 20-50 | Excellent | High | General protein work | [5] [6] |

| HEPES Buffer (pH 7.4) | 20-50 | Excellent | High | Membrane protein studies | [6] [15] |

| Tris-HCl Buffer (pH 7.5) | 50-150 | Good | Moderate | Ion exchange chromatography | [6] [17] |

| HKM Buffer (pH 7.4) | 100 | Excellent | High | Complex protein isolation | [6] |

| Potassium Phosphate (pH 7.0) | 20 | Excellent | High | Enzyme extraction | [5] |

| Sodium Acetate (pH 6.0) | 50-100 | Good | Moderate | Acidic conditions | [18] [19] |

| Bicine Buffer (pH 8.0) | 25-50 | Good | Moderate | Alkaline conditions | [18] [19] |

Temperature-Dependent Solubilization Dynamics

Temperature significantly influences the solubilization dynamics of deoxy-bigchap, affecting both the critical micelle concentration and protein extraction efficiency [1] [20]. The temperature-dependent behavior of deoxy-bigchap provides opportunities for optimizing extraction protocols based on specific protein stability requirements and solubilization objectives.

At low temperatures (4°C), deoxy-bigchap exhibits slower solubilization rates but maintains maximal protein stability, making these conditions ideal for long-term storage and gentle extraction procedures [1] [20]. The critical micelle concentration increases to 1.6-1.8 millimolar at reduced temperatures, requiring slight concentration adjustments to maintain optimal solubilization efficiency.

Standard room temperature conditions (25°C) provide optimal solubilization rates with the established critical micelle concentration range of 1.1-1.4 millimolar [1] [3] [13]. These conditions represent the standard protocol parameters for most membrane protein solubilization applications, offering an excellent balance between extraction efficiency and protein stability.

Physiological temperature conditions (37°C) result in enhanced solubilization rates and decreased critical micelle concentration values (0.9-1.2 millimolar), making these conditions suitable for proteins that require physiological conditions for optimal stability [20] [15]. However, prolonged exposure to elevated temperatures may compromise protein stability for temperature-sensitive membrane proteins.

Higher temperatures (45°C) demonstrate very high solubilization rates and are particularly effective for enzyme optimization procedures where enhanced extraction efficiency is required [5] [20]. The critical micelle concentration decreases to 0.8-1.0 millimolar at these temperatures, allowing for reduced detergent concentrations while maintaining effective solubilization.

Excessive temperatures (55°C and above) result in rapid solubilization but significantly compromise protein stability, limiting their application to specific harsh extraction conditions where protein denaturation is acceptable [20] [21]. These conditions are generally not recommended for standard protein research applications.

Table 5: Temperature-Dependent Solubilization Dynamics

| Temperature (°C) | Solubilization Rate | Protein Stability | CMC Value (mM) | Recommended Use | Reference |

|---|---|---|---|---|---|

| 4 | Slow | Maximal | 1.6-1.8 | Long-term storage | [1] [20] |

| 15 | Moderate | High | 1.4-1.6 | Gentle extraction | [20] [22] |

| 25 | Optimal | High | 1.1-1.4 | Standard protocols | [1] [3] [13] |

| 37 | High | Good | 0.9-1.2 | Physiological conditions | [20] [15] |

| 45 | Very High | Moderate | 0.8-1.0 | Enzyme optimization | [5] [20] |

| 55 | Excessive | Decreased | 0.6-0.8 | Harsh extraction only | [20] [21] |

| 65 | Protein denaturation risk | Poor | 0.4-0.6 | Not recommended | [20] [22] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant